molecular formula C15H9ClF3N3O3 B1301926 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312922-09-1

3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1301926
CAS No.: 312922-09-1
M. Wt: 371.7 g/mol
InChI Key: PXFKPAKARMWEKM-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H9ClF3N3O3 and its molecular weight is 371.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in the synthesis of various derivatives. For instance, Drev et al. (2014) demonstrated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the reactivity and versatility of such compounds in producing derivatives with potential biological activity (Drev et al., 2014).

Cytotoxicity Studies

  • Hassan et al. (2014) researched the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives, indicating their potential use in cancer research, especially for compounds with similar structures (Hassan et al., 2014).

Biological Activity and Drug Synthesis

  • Liu et al. (2016) explored the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, and its inhibition effect on cancer cell proliferation, indicating a direction for medical research using similar compounds (Liu et al., 2016).

Chemical Structure and Interaction Studies

  • The study of hydrogen-bonded chains in similar compounds by Portilla et al. (2005) contributes to understanding the molecular interactions and structural characteristics of pyrazolo[1,5-a]pyrimidines, aiding in the design of new compounds with specific properties (Portilla et al., 2005).

Synthesis Techniques and Methodologies

  • Kumar and Joshi (2007) developed methodologies for synthesizing benzodiazepine derivatives from pyrazolo[4,3-d]pyrimidin-7-one, showcasing the techniques and processes relevant to the synthesis of complex compounds including pyrazolo[1,5-a]pyrimidines (Kumar & Joshi, 2007).

Environmental Applications and Green Chemistry

  • The research by Kaping et al. (2016) on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives in environmentally benign conditions highlights the importance of sustainable practices in chemical synthesis, which can be applied to compounds like 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Kaping et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, for example, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied further to better understand its properties, or it could be used as a starting point for the synthesis of new compounds .

Properties

IUPAC Name

3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O3/c1-25-8-4-2-7(3-5-8)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFKPAKARMWEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120925
Record name 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312922-09-1
Record name 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312922-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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